molecular formula C13H18N4 B8754069 1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 145909-56-4

1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B8754069
CAS No.: 145909-56-4
M. Wt: 230.31 g/mol
InChI Key: LQERTCSWJVMEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by an ethyl group at the 1-position and a piperazine ring at the 2-position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors . Piperazine, a six-membered ring with two nitrogen atoms, is frequently employed in drug design for its hydrogen-bonding capacity and conformational flexibility, which aids in target binding .

Synthetic routes for this compound typically involve alkylation of 2-(piperazin-1-yl)-1H-benzo[d]imidazole precursors. For instance, reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with ethyl halides or other alkylating agents in the presence of a base like triethylamine yields the target compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145909-56-4

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-ethyl-2-piperazin-1-ylbenzimidazole

InChI

InChI=1S/C13H18N4/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3

InChI Key

LQERTCSWJVMEIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCNCC3

Origin of Product

United States

Biological Activity

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole (EBI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C13H19ClN4
Molecular Weight : 270.77 g/mol
CAS Number : 45788981

Synthesis

The synthesis of EBI typically involves the reaction of benzimidazole derivatives with piperazine in the presence of ethylating agents. The compound can be obtained in hydrochloride salt form, enhancing its solubility and stability for biological assays.

Anticancer Properties

EBI has shown promising results in various studies regarding its anticancer activity. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
HepG28.45Inhibition of CDK and PARP, activation of p53
MCF-70.87Induction of apoptosis via ROS generation
HeLa9.39Cell cycle arrest at G2/M phase
BEL-74049.06Downregulation of anti-apoptotic proteins

Studies indicate that EBI acts by inhibiting key protein kinases involved in cell proliferation and survival pathways. Specifically, it has been noted to inhibit AKT and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation .

Neuropharmacological Effects

In addition to its anticancer properties, EBI has potential neuropharmacological applications. Research indicates that compounds with similar structures may exhibit activity against neurodegenerative disorders by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Case Studies

  • In Vitro Studies : In a study examining the effects of EBI on cancer cell lines, it was found that treatment led to significant apoptosis in HepG2 cells, with mechanisms involving the upregulation of pro-apoptotic factors such as Bax and the activation of caspases .
  • Animal Models : Preliminary in vivo studies have suggested that EBI may reduce tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
  • Docking Studies : Computational docking studies have shown that EBI binds effectively to the active sites of several target proteins involved in cancer progression, further supporting its potential as an anticancer drug .

Scientific Research Applications

Psychiatric Disorders

One of the primary applications of 1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole is in the treatment of psychiatric disorders, particularly schizophrenia. Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant binding affinities to dopamine (D2) and serotonin (5-HT1A) receptors. These properties suggest potential as atypical antipsychotics, which can effectively manage both positive and negative symptoms of schizophrenia, unlike traditional dopamine antagonists that primarily address positive symptoms .

Anticancer Activity

Emerging studies have highlighted the anticancer properties of compounds related to this compound. For instance, certain derivatives have demonstrated the ability to disrupt critical protein interactions involved in cancer progression, such as the c-Myc-Max interaction. This activity suggests that these compounds may serve as promising candidates in cancer therapy .

Antimicrobial Properties

Research has also evaluated the antimicrobial efficacy of imidazole derivatives. Compounds similar to this compound have been tested against various bacterial strains and shown significant antibacterial activity. The compound's structure allows it to act as a chemical probe in studying bacterial resistance mechanisms .

Case Study 1: Schizophrenia Treatment

A study conducted on a series of benzo[d]imidazole derivatives demonstrated their efficacy in reducing psychotic symptoms in animal models. The compounds exhibited a favorable side effect profile compared to first-generation antipsychotics, indicating their potential for clinical use in treating schizophrenia .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of imidazole derivatives, including those based on this compound. Researchers found that these compounds induced apoptosis in cancer cell lines through the activation of specific signaling pathways, suggesting a novel mechanism for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety acts as a bifunctional nucleophile, with secondary amines reacting selectively under controlled conditions:

Reaction TypeConditionsExampleOutcomeReference
Alkylation K₂CO₃/DMF, 80°C, 12 hReaction with ethyl bromideN-ethylation at piperazine nitrogen
Acylation TEA/DCM, 0°C → RT, 6 hAcetyl chlorideFormation of mono-acetylated derivative
Sulfonylation Pyridine, 50°C, 3 hTosyl chloridePiperazine sulfonamide product (yield: 78%)

Key findings:

  • Steric hindrance from the benzo[d]imidazole ethyl group directs substitution to the distal piperazine nitrogen .

  • Microwave-assisted reactions (100°C, 30 min) improve yields by 15-20% compared to conventional heating .

Cross-Coupling Reactions

The benzo[d]imidazole core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

text
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 24 h Example: Reaction with 4-fluorophenylboronic acid Yield: 62% Product: 5-(4-fluorophenyl)-1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole [6]

Buchwald-Hartwig Amination

ParameterValue
CatalystPd₂(dba)₃/Xantphos
Temp110°C
Time18 h
ScopePrimary/secondary amines
LimitationLow yield with bulky amines (<35%)

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

  • pKa₁ = 3.2 (benzimidazole NH)

  • pKa₂ = 9.8 (piperazine NH)

Protonation sequence:

  • Benzimidazole NH at strongly acidic conditions (pH < 2)

  • Piperazine nitrogens between pH 4-6 and 8-10

This property enables selective functionalization through pH-controlled reactions .

Metal Complexation

Forms stable complexes with transition metals:

Metal SaltLigand SitesApplicationReference
Cu(NO₃)₂N(piperazine), N(benzimidazole)Catalytic oxidation studies
PdCl₂Benzimidazole NPrecursor for coupling catalysts
ZnCl₂Piperazine NLuminescent materials

Stoichiometry typically 1:1 (metal:ligand), with stability constants log β = 8.2-10.5 .

Biological Conjugation Reactions

Recent pharmacological studies demonstrate:

  • Schiff Base Formation :

    AldehydeYieldBioactivity
    4-nitrobenzaldehyde85%Antimicrobial (MIC: 2 μg/mL)
    Pyridoxal67%MAO-B inhibitor (Kᵢ = 0.3 nM)

Stability Profile

Critical degradation pathways:

  • Oxidative Degradation :

    • Main pathway under O₂/light (t₁/₂ = 48 h)

    • Forms N-oxide derivatives

  • Hydrolytic Degradation :

    • pH 1: Benzimidazole ring opening (first-order kinetics, k = 0.12 h⁻¹)

    • pH 7: Stable >30 days

This comprehensive analysis demonstrates the compound's synthetic versatility through carefully documented reaction pathways and quantitative data. The dual reactivity of its structural components makes it valuable for pharmaceutical development, materials science, and coordination chemistry applications. Recent advances in catalytic systems and green chemistry approaches continue to expand its reaction scope .

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing derivatives exhibit better solubility than thioether- or aryl-substituted analogs due to hydrogen-bonding capabilities .

Key Observations :

  • Ethyl derivatives often require longer reaction times or higher temperatures compared to methyl analogs due to steric hindrance .
  • Condensation reactions (e.g., for aryl-substituted benzimidazoles) generally yield lower quantities than alkylation methods .

Key Observations :

  • The ethyl-piperazine derivative shows promise in oncology, likely due to piperazine’s role in kinase inhibition .
  • Methyl-substituted analogs exhibit stronger CNS activity (e.g., GABA-A binding), whereas bulkier substituents (e.g., thioethers) favor antimicrobial applications .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole, and how can purity be validated?

Methodological Answer: The synthesis typically involves condensation reactions between 1H-benzimidazole precursors and piperazine derivatives. For example, thiourea/urea derivatives of benzimidazole can be synthesized by reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with substituted isothiocyanates or isocyanates in the presence of triethylamine to improve yields . Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Catalysis : Triethylamine or other organic bases facilitate deprotonation and intermediate stabilization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Validation :
  • Spectroscopic data : Compare 1^1H/13^{13}C NMR shifts with literature values (e.g., aromatic protons at δ 7.4–8.1 ppm; piperazine CH2_2 at δ 2.5–3.5 ppm) .
  • Elemental analysis : Ensure C, H, N content matches theoretical values (e.g., ±0.3% deviation).

Q. How can researchers characterize the structural conformation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles (e.g., C-N-C in piperazine ~109.5°) and torsional angles to assess planarity .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Thermal analysis : DSC/TGA to determine melting points (e.g., 79–81°C for related compounds) and thermal stability .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the EGFR inhibition potential of this compound derivatives?

Methodological Answer:

  • Software : Use AutoDock Vina for docking simulations due to its improved scoring function and speed .
  • Protein preparation : Retrieve EGFR tyrosine kinase structure (PDB ID: 1M17), remove water, add polar hydrogens, and define the binding pocket (grid box: 40×40×40 Å centered on active site).
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel, assign Gasteiger charges.
  • Validation : Compare docking poses with known inhibitors (e.g., erlotinib) and validate using RMSD thresholds (<2.0 Å). Recent studies show benzimidazole derivatives exhibit binding energies ≤−8.5 kcal/mol, indicating strong EGFR affinity .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of benzimidazole derivatives?

Methodological Answer:

  • Comparative assays : Perform parallel testing under standardized conditions (e.g., MIC for antimicrobial activity vs. MTT assays for cytotoxicity). For example, derivatives with 4-bromo substituents show enhanced antibacterial activity (MIC: 2 µg/mL against S. aureus) but moderate anticancer IC50_{50} values (~25 µM) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring enhance antimicrobial activity, while ethyl-piperazine moieties improve kinase inhibition) .
  • Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies across studies, accounting for variables like cell line heterogeneity or assay protocols.

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?

Methodological Answer:

  • Lipinski’s Rule compliance : Ensure molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors. The compound’s logP (~2.8) and TPSA (~50 Ų) suggest moderate blood-brain barrier permeability .
  • Prodrug design : Introduce ester groups at the piperazine nitrogen to enhance solubility, which hydrolyze in vivo to release the active compound .
  • In silico ADMET prediction : Use SwissADME or pkCSM to predict clearance (e.g., hepatic CYP3A4 metabolism) and toxicity (e.g., Ames test for mutagenicity) .

Data Contradiction Analysis

Q. How can conflicting results in electrochemical impedance spectroscopy (EIS) data for corrosion inhibition be resolved?

Methodological Answer:

  • Control experiments : Verify electrode surface preparation (e.g., polishing to 0.05 µm alumina) and electrolyte consistency (e.g., 5 M HCl, 25°C) .
  • Statistical validation : Apply ANOVA to compare inhibition efficiencies (e.g., 85% vs. 78% reported in conflicting studies) and identify outliers.
  • Surface characterization : Use SEM/EDX to confirm inhibitor adsorption; a uniform film with >90% surface coverage supports higher efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.